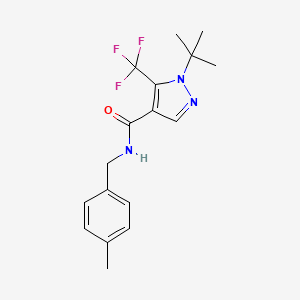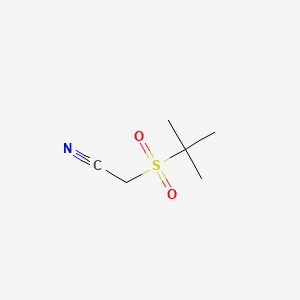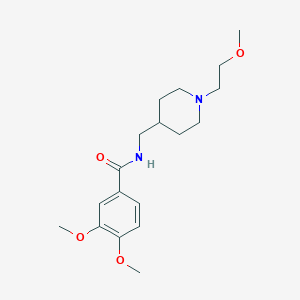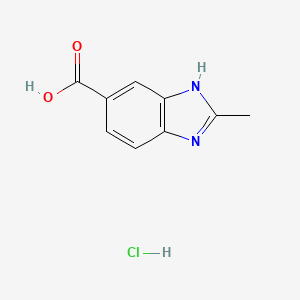![molecular formula C8H9N5 B2422611 5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine CAS No. 860651-02-1](/img/structure/B2422611.png)
5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Pyrimidine derivatives, such as 5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine, are synthesized through novel procedures involving the reaction of urea and bis(methylthio)methylenemalononitrile. These compounds are characterized by various analytical methods, including IR, 1H-NMR, MS, and elemental analysis, demonstrating their potential for further investigation in anti-inflammatory activities (Gondkar, Deshmukh, & Chaudhari, 2013).
Biological Activities and Medicinal Applications
The pyrimidine scaffold is a privileged structure in drug discovery due to its broad range of medicinal properties. Pyrazolo[1,5-a]pyrimidine derivatives have shown significant biological activities, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists (Cherukupalli et al., 2017). Pyrimidine derivatives are promising lead molecules for the development of new therapeutics targeting a variety of diseases, demonstrating a wide range of pharmacological effects such as antibacterial, antiviral, antifungal, and anti-inflammatory activities (Rashid et al., 2021).
Optical Sensors and Synthetic Applications
Pyrimidine derivatives are also utilized as optical sensors, exploiting their ability to form coordination and hydrogen bonds, making them suitable for sensing applications alongside their biological significance (Jindal & Kaur, 2021). Moreover, the synthesis of pyranopyrimidine scaffolds using hybrid catalysts highlights the adaptability and wide applicability of pyrimidine derivatives in developing lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
7-methyl-1,8,10,11,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-5-6-3-2-4-7(6)13-8(9-5)10-11-12-13/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBFIMIFXCJRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=NN2C3=C1CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2422528.png)



![8-(3-((4-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422533.png)
![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422534.png)


![6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2422540.png)
![3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2422542.png)



![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2422548.png)
